Hexyl 3-chloropropanoate

Description

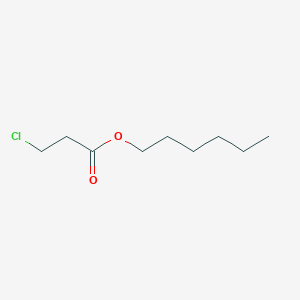

Hexyl 3-chloropropanoate is an ester derivative of 3-chloropropanoic acid, featuring a hexyl alcohol moiety. The compound is identified by synonyms such as 3-Chloropropanoic acid 6-(4-hydroxyphenoxy)hexyl ester and CAS registry number 2087904-32-1 . Its molecular formula is inferred as C₉H₁₇ClO₂, with a molecular weight of approximately 192.68 g/mol (calculated). The chlorine substituent at the β-position of the propanoate chain likely enhances polarity and reactivity compared to non-halogenated esters, influencing applications in organic synthesis or specialty chemicals.

Properties

CAS No. |

63505-49-7 |

|---|---|

Molecular Formula |

C9H17ClO2 |

Molecular Weight |

192.68 g/mol |

IUPAC Name |

hexyl 3-chloropropanoate |

InChI |

InChI=1S/C9H17ClO2/c1-2-3-4-5-8-12-9(11)6-7-10/h2-8H2,1H3 |

InChI Key |

PYOAHWWMEFRKLM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC(=O)CCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexyl 3-chloropropanoate can be synthesized through the esterification reaction between hexanol and 3-chloropropanoic acid. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. The reactants, hexanol and 3-chloropropanoic acid, are fed into a reactor along with a catalyst. The reaction mixture is heated and maintained at a specific temperature to achieve optimal yield. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Hexyl 3-chloropropanoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce hexanol and 3-chloropropanoic acid.

Substitution Reactions: The chlorine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

Reduction: The ester group in this compound can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Hydrolysis: Water, acid or base catalyst, heat.

Substitution: Nucleophiles (e.g., hydroxide ions), solvents like ethanol or water.

Reduction: Reducing agents (e.g., lithium aluminum hydride), anhydrous conditions.

Major Products Formed:

Hydrolysis: Hexanol and 3-chloropropanoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Reduction: Hexyl 3-chloropropanol.

Scientific Research Applications

Hexyl 3-chloropropanoate has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of other organic compounds. It is also used in studying esterification and hydrolysis reactions.

Biology: Employed in biochemical studies to investigate the effects of esters on biological systems.

Medicine: Potential use in drug development and formulation due to its ability to undergo various chemical transformations.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of hexyl 3-chloropropanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release hexanol and 3-chloropropanoic acid, which can further participate in biochemical processes. The chlorine atom in the compound can also be involved in substitution reactions, leading to the formation of different derivatives with potential biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hexyl Esters of Aliphatic Acids

Hexyl esters vary in chain length and substituents, which critically affect their physical and chemical properties. Key comparisons include:

Hexyl Decanoate

- Formula : C₁₆H₃₂O₂

- Molecular Weight : 256.43 g/mol

- Properties : High boiling point (due to longer C10 chain), low water solubility, and applications in flavoring agents or plasticizers .

- Contrast: Hexyl 3-chloropropanoate’s shorter chain and chlorine atom result in higher polarity and lower thermal stability compared to hexyl decanoate.

Hexyl Isobutyrate

- Formula : C₁₀H₂₀O₂

- Molecular Weight : 172.27 g/mol

- Properties : Volatile ester with fruity odor, used in fragrances. Boiling point ~180°C .

- Contrast: The chlorine in this compound increases molecular weight slightly (192.68 vs. 172.27 g/mol) and may reduce volatility, making it less suitable for aroma applications but more reactive in nucleophilic substitutions.

Hexyl 2-Amino-3-Phenylpropanoate Hydrochloride

- Formula: C₁₅H₂₄ClNO₂

- Molecular Weight : 285.81 g/mol

- Properties: Aromatic amino ester with hydrochloride salt; used in peptide synthesis .

- Contrast: The absence of an amino group in this compound simplifies its reactivity profile, favoring ester hydrolysis or alkylation over peptide coupling.

Chlorinated Propanoate Esters

Chlorine positioning in esters alters chemical behavior:

Ethyl 3-(2-Furyl)propanoate

- Formula : C₉H₁₂O₃

- Properties : Furan-substituted ester with applications in heterocyclic chemistry .

- Contrast: this compound’s chlorine substituent enhances electrophilicity at the β-carbon, enabling reactions like elimination (forming acrylates) or nucleophilic displacement, unlike furyl-substituted analogs.

Methyl 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoate

Physicochemical Data Comparison

Research Findings and Functional Insights

- Reactivity: The β-chlorine in this compound facilitates elimination reactions under basic conditions, producing acrylic acid derivatives. This contrasts with non-chlorinated esters like hexyl acetate, which undergo hydrolysis or transesterification .

- Stability: Chlorinated esters generally exhibit lower thermal stability than their non-halogenated counterparts. For example, this compound may decompose at temperatures above 150°C, whereas hexyl decanoate remains stable up to 250°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.